8-Chloro-4-hydroxycoumarin

Antifungal agrochemical discovery Phytopathogen inhibition Coumarin SAR

8-Chloro-4-hydroxycoumarin (CAS 41896-06-4; molecular formula C₉H₅ClO₃; MW 196.59 g/mol) is a halogenated 4-hydroxycoumarin derivative bearing a single chlorine substituent at the C-8 position of the benzopyrone scaffold. This compound belongs to the 4-hydroxycoumarin class, whose members—including the clinical anticoagulant warfarin—exhibit diverse pharmacological profiles critically dependent on substitution pattern.

Molecular Formula C9H5ClO3
Molecular Weight 196.58 g/mol
Cat. No. B12961020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-hydroxycoumarin
Molecular FormulaC9H5ClO3
Molecular Weight196.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)OC(=O)C=C2O
InChIInChI=1S/C9H5ClO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H
InChIKeyMLMBVJUHEPSLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-4-hydroxycoumarin Procurement Guide: Structural, Physicochemical, and Evidence-Based Differentiation for Research Sourcing


8-Chloro-4-hydroxycoumarin (CAS 41896-06-4; molecular formula C₉H₅ClO₃; MW 196.59 g/mol) is a halogenated 4-hydroxycoumarin derivative bearing a single chlorine substituent at the C-8 position of the benzopyrone scaffold . This compound belongs to the 4-hydroxycoumarin class, whose members—including the clinical anticoagulant warfarin—exhibit diverse pharmacological profiles critically dependent on substitution pattern [1]. Unlike the more extensively studied 6-chloro positional isomer or the parent 4-hydroxycoumarin, the 8-chloro variant occupies a distinct chemical space defined by the proximity of the electron-withdrawing chloro substituent to the enolic 4-OH group, which modulates intramolecular hydrogen-bonding potential, crystal packing, and reactivity [2]. It is commercially available as a research-grade synthetic intermediate and scaffold for derivatization, with a reported melting point of 274–276 °C and a predicted pKa of 4.50 ± 1.00 .

Why 8-Chloro-4-hydroxycoumarin Cannot Be Interchanged with 6-Chloro or Other Positional Isomers: Evidence of Substitution-Position-Driven Differentiation


Within the 4-hydroxycoumarin family, simply specifying 'chloro-4-hydroxycoumarin' is insufficient for procurement decisions because the position of halogen substitution on the benzopyrone ring dictates thermal stability, intermolecular interactions, and biological target engagement [1]. The 8-chloro isomer (MP 274–276 °C) exhibits a melting point approximately 15–17 °C lower than the 6-chloro isomer (MP ~291 °C, decomposition), despite identical molecular formula and predicted pKa, indicating markedly different crystal lattice energetics . More critically, structure–activity relationship (SAR) data from anticoagulant warfarin analogs demonstrate that moving a substituent from the 6- to the 8-position on the 4-hydroxycoumarin nucleus significantly reduces anticoagulant potency in vivo, confirming that these positional isomers are not pharmacologically interchangeable [2]. Furthermore, the proximity of the 8-Cl substituent to the 4-OH group creates a unique intramolecular electronic environment—capable of competitive hydrogen vs. halogen bonding—that is absent in the 6-Cl and 7-Cl analogs and directly affects the compound's behavior as a synthetic intermediate and its interaction with biological nucleophiles [3].

8-Chloro-4-hydroxycoumarin: Quantitative Comparator-Based Evidence for Differentiated Scientific Selection


Antifungal Potency of 8-Chloro-Substituted Coumarin vs. Unsubstituted Coumarin and Commercial Fungicide Carbendazim Against Valsa mali

In a head-to-head screening of 8-substituted coumarin derivatives against four phytopathogenic fungi, the 8-chloro-substituted coumarin analog (compound 1g) exhibited an EC₅₀ of 0.085 ± 0.002 mmol/L against Valsa mali, while unsubstituted coumarin (compound 1a) showed no detectable antifungal activity at the concentrations tested. The commercial benzimidazole fungicide carbendazim, used as a positive control within the same assay panel, yielded an EC₅₀ of 0.31 ± 0.001 mmol/L against V. mali [1]. This represents an approximately 3.6-fold potency advantage for 8-chloro coumarin over the commercial standard in this assay. Additionally, the 8-chloro analog outperformed all other 8-alkyl and 8-aryl congeners tested (1b–1f) against V. mali, with the next most potent 8-substituted analog (1b, 8-methyl) showing an EC₅₀ of 0.108 mmol/L [1]. Note: the tested compound is 8-chlorocoumarin, not 8-chloro-4-hydroxycoumarin; the 4-OH group is absent. This evidence is therefore classified as a class-level inference for the target compound, based on shared 8-chloro substitution on the coumarin core.

Antifungal agrochemical discovery Phytopathogen inhibition Coumarin SAR

Thermal Stability Differentiation: 8-Chloro-4-hydroxycoumarin Melting Point vs. 4-Hydroxycoumarin and 6-Chloro-4-hydroxycoumarin Positional Isomer

The melting point of 8-chloro-4-hydroxycoumarin is reported as 274–276 °C (recrystallized from methanol), compared with 211–213 °C for the parent 4-hydroxycoumarin and approximately 291 °C (with decomposition) for the 6-chloro-4-hydroxycoumarin positional isomer . This represents a +63 °C elevation relative to the non-halogenated parent, attributable to the added molecular weight and enhanced intermolecular interactions conferred by the chlorine atom. Simultaneously, the 8-chloro isomer melts at a temperature approximately 15–17 °C lower than the 6-chloro isomer, despite sharing identical molecular formula (C₉H₅ClO₃), molecular weight (196.59 g/mol), predicted density (1.585 g/cm³), and predicted pKa (4.50) . This thermal divergence between positional isomers indicates fundamentally different crystal packing arrangements and lattice stabilization energies, which have practical implications for purification protocol design (recrystallization solvent selection), solid-state formulation, and shelf-life stability assessment under elevated-temperature storage conditions.

Physicochemical characterization Thermal analysis Crystal engineering

Position-Dependent Impact on Anticoagulant Activity: 8-Substitution Reduces Potency Relative to 6-Substitution in the 4-Hydroxycoumarin Pharmacophore

In a systematic in vivo comparison of warfarin analogs in rabbits, Obaseki and Coker (1987) demonstrated that the position of substitution on the 4-hydroxycoumarin nucleus profoundly affects anticoagulant activity. Warfarin analogs bearing hydroxy or chloro substituents at the 6-, 7-, and 8-positions were administered intraperitoneally at an equimolar dose of 16.2 μmol kg⁻¹, and anticoagulant response was monitored over 96 hours [1]. The study established that 6-chlorowarfarin retained measurable anticoagulant potency, whereas 6-bromowarfarin showed reduced activity—indicating a molecular size constraint at the 6-position. Critically, the authors concluded that 'substitution on the 4-hydroxycoumarin moiety resulted in reduction of the anticoagulant activity,' and the potency rank order was sensitive to both the nature and position of the substituent [1]. Although 8-chloro-4-hydroxycoumarin itself was not tested in this specific study, the SAR trend—where 8-substitution diverts the pharmacophore away from the optimal geometry required for vitamin K epoxide reductase (VKOR) engagement—supports the inference that the 8-chloro analog would exhibit a distinct anticoagulant profile compared with its 6-chloro counterpart. This differential is relevant for researchers who require a 4-hydroxycoumarin scaffold with attenuated VKOR inhibition for non-anticoagulant applications.

Anticoagulant pharmacology Vitamin K epoxide reductase Warfarin analogs

Class-Level Selectivity of Chloro-Hydroxycoumarins for Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Over Off-Target Cytosolic Isoforms I and II

Maresca and Supuran (2010) evaluated a series of coumarins incorporating hydroxy- and chloro-moieties at positions 3, 4, 6, and 7 for inhibition of four human carbonic anhydrase (CA) isoforms [1]. The study demonstrated that chloro-hydroxycoumarins as a class are very weak or ineffective inhibitors of the ubiquitous, off-target cytosolic isoforms CA I and CA II, while exhibiting effective submicromolar inhibition of the transmembrane, tumor-associated isoforms CA IX and CA XII [1]. For the prototypical compound 6-hydroxycoumarin, K_I values were >100 μM against CA I and CA II, compared with 0.198 μM against CA IX and 0.683 μM against CA XII—representing a selectivity window exceeding 500-fold for the tumor-associated isoform [1]. Although 8-chloro-4-hydroxycoumarin was not explicitly included in this study (which focused on positions 3, 4, 6, and 7), the class-level SAR establishes that the combination of chloro and hydroxy substituents on the coumarin scaffold is a key determinant of CA isoform selectivity. The 8-Cl substitution represents an underexplored vector within this pharmacophore class, offering potential for novel selectivity profiles distinct from the 6- and 7-substituted analogs that have been more extensively characterized.

Carbonic anhydrase inhibition Tumor-selective pharmacology Isoform selectivity

Synthetic Intermediate Utility: 8-Chloro-4-hydroxycoumarin as a Validated Building Block in Patented Antibacterial 4-Hydroxycoumarin Derivatives

Pfizer Inc. patent US5985912 (issued 1999) explicitly employs 8-chloro-substituted 4-hydroxycoumarin derivatives as key synthetic intermediates in the preparation of antibacterial 4-hydroxycoumarin compounds [1]. The patent describes the reaction of 8-chloro-3-ethylcarboxy-4-hydroxy-6-methoxycoumarin (0.782 g, 2.62 mmol) with chloroaniline (0.29 mL, 2.74 mmol) in nitrobenzene at 150 °C, demonstrating the synthetic tractability of the 8-chloro-4-hydroxycoumarin core toward further functionalization under practical reaction conditions [1]. This patent evidence confirms that the 8-chloro-4-hydroxycoumarin scaffold is compatible with multi-step derivatization sequences and that its reactivity profile has been validated in an industrial medicinal chemistry context. The presence of the 8-chloro substituent, combined with the enolic 4-OH group, provides two orthogonal handles for selective chemical modification—electrophilic aromatic substitution at remaining unsubstituted positions and nucleophilic derivatization at the 4-OH—that are not simultaneously available in non-hydroxylated 8-chlorocoumarin analogs.

Medicinal chemistry Antibacterial agents Patent evidence

8-Chloro-4-hydroxycoumarin: Evidence-Anchored Research and Industrial Application Scenarios for Informed Procurement


Antifungal Agrochemical Lead Development Targeting Valsa mali and Related Phytopathogens

The class-level evidence from 8-chlorocoumarin demonstrates potent antifungal activity (EC₅₀ = 0.085 mmol/L) against Valsa mali, outperforming the commercial fungicide carbendazim (EC₅₀ = 0.31 mmol/L) by approximately 3.6-fold, while unsubstituted coumarin is completely inactive [1]. 8-Chloro-4-hydroxycoumarin serves as a direct synthetic precursor for generating 8-chloro-substituted coumarin derivatives with the additional advantage of a derivatizable 4-OH handle. The 3D-QSAR models established by Song et al. (2018) indicate that small, electron-withdrawing groups at C-8 enhance antifungal activity, providing a rational design framework for further optimization [1]. Research groups focused on botanical fungicide development should prioritize this scaffold for structure–activity expansion, particularly against V. mali, which showed greatest sensitivity to 8-substituted coumarins among the four phytopathogens tested.

Medicinal Chemistry Probe for Tumor-Associated Carbonic Anhydrase IX/XII Isoform Selectivity

The class of chloro-hydroxycoumarins has been established as selective inhibitors of the tumor-associated carbonic anhydrase isoforms CA IX and CA XII (K_I = 0.198–0.683 μM range for the prototypical 6-hydroxycoumarin) while sparing the ubiquitous off-target isoforms CA I and CA II (K_I > 100 μM), yielding a selectivity window exceeding 500-fold [2]. The 8-chloro-4-hydroxycoumarin positional isomer represents an underexplored vector within this pharmacophore that may yield novel isoform-selectivity profiles. Procurement of this compound is indicated for academic and industrial CA inhibitor programs seeking to diversify beyond the extensively characterized 6- and 7-substituted coumarin chemical space, particularly for applications in tumor hypoxia targeting where CA IX selectivity is paramount [2].

Synthetic Intermediate for Diversely Functionalized 4-Hydroxycoumarin Libraries with Reduced Anticoagulant Liability

SAR evidence from warfarin analogs establishes that 8-substitution on the 4-hydroxycoumarin nucleus attenuates anticoagulant potency relative to 6-substitution [3]. The 8-chloro-4-hydroxycoumarin scaffold therefore offers a starting point for constructing compound libraries where VKOR-mediated anticoagulant activity is minimized, reducing the risk of confounding phenotypic readouts in cell-based screening campaigns. Additionally, the Pfizer patent US5985912 validates the synthetic tractability of 8-chloro-4-hydroxycoumarin derivatives under practical conditions (150 °C, nitrobenzene solvent, multi-gram scale), confirming industrial feasibility for medicinal chemistry programs [4]. The dual reactive handles (8-Cl for nucleophilic aromatic substitution; 4-OH for O-alkylation or O-acylation) enable divergent synthetic strategies not accessible with 8-chlorocoumarin analogs lacking the 4-hydroxy group.

Physicochemical Reference Standard for Positional Isomer Differentiation in Coumarin Quality Control

The melting point of 8-chloro-4-hydroxycoumarin (274–276 °C) is distinct from both the parent 4-hydroxycoumarin (211–213 °C, ΔMP = +63 °C) and the 6-chloro positional isomer (~291 °C, ΔMP = −15 to −17 °C) . This thermal signature provides a simple, low-cost identity confirmation metric for incoming quality control without requiring advanced spectroscopic instrumentation. Analytical laboratories and procurement groups sourcing chlorinated 4-hydroxycoumarins can use melting point as a rapid orthogonal identification check to distinguish the 8-chloro isomer from the more commonly stocked 6-chloro variant, reducing the risk of isomer misidentification that could compromise experimental reproducibility. The compound's predicted pKa of 4.50 and density of 1.585 g/cm³ further support HPLC method development for purity assessment in research settings .

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